REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[N:5][N:6]=1.C([Li])CCC.Cl[Si](C)(C)C.[CH3:17][CH2:18][C:19](=[O:22])[CH2:20][CH3:21]>C1COCC1>[NH2:1][C:2]1[S:3][C:4]([C:19]([OH:22])([CH2:20][CH3:21])[CH2:18][CH3:17])=[N:5][N:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC=NN1
|
Name
|
|
Quantity
|
30.9 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
6.27 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
15.45 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
2.62 mL
|
Type
|
reactant
|
Smiles
|
CCC(CC)=O
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Control Type
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UNSPECIFIED
|
Setpoint
|
-20 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled back to −78° C
|
Type
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TEMPERATURE
|
Details
|
The solution was then warmed to rt (overnight)
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Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The reaction mixture was quenched with a saturated NH4Cl solution and THF
|
Type
|
CUSTOM
|
Details
|
was removed under vacuum
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Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (100% EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN=C(S1)C(CC)(CC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |